

Navigating the Solubility Landscape of 3-Bromo-4-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-4-methylpyridine

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This technical guide offers a comprehensive overview of the solubility of **3-Bromo-4-methylpyridine** (CAS No. 3430-22-6), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, providing available solubility data, detailed experimental protocols for its determination, and logical workflows to guide laboratory practices.

Introduction

3-Bromo-4-methylpyridine, also known as 3-bromo-4-picoline, is a substituted pyridine derivative with significant applications in organic synthesis.^[1] Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification processes, and formulation development. Understanding its solubility profile is paramount for optimizing its use in synthetic and medicinal chemistry.

Physicochemical Properties

Before delving into its solubility, a summary of the key physicochemical properties of **3-Bromo-4-methylpyridine** is presented in Table 1.

Table 1: Physicochemical Properties of **3-Bromo-4-methylpyridine**

Property	Value	Reference
Molecular Formula	C ₆ H ₆ BrN	[2]
Molecular Weight	172.02 g/mol	[2]
Appearance	Clear colorless to yellow liquid	[3]
Boiling Point	199-200 °C	[4][5]
Density	1.549 g/mL at 25 °C	[5]
Refractive Index	n ₂₀ /D 1.56	[5]

Solubility Profile

Currently, specific quantitative solubility data for **3-Bromo-4-methylpyridine** in various organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been consistently reported. This guide summarizes the available qualitative data in Table 2.

Table 2: Qualitative Solubility of **3-Bromo-4-methylpyridine** in Organic Solvents

Organic Solvent	Qualitative Solubility	Reference
Chloroform	Soluble	[3][4]
Methanol	Soluble	[3][4]

It is important to note that "soluble" is a general descriptor. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the equilibrium solubility of a compound like **3-Bromo-4-methylpyridine** in an organic solvent. This method, often referred to as the "shake-flask method," is considered a gold standard for its accuracy and reliability.[6]

Objective: To determine the concentration of a saturated solution of **3-Bromo-4-methylpyridine** in a specific organic solvent at a controlled temperature.

Materials:

- **3-Bromo-4-methylpyridine**
- Selected organic solvent (e.g., methanol, chloroform)
- Analytical balance
- Scintillation vials or sealed flasks
- Constant temperature shaker or incubator
- Syringe filters (chemically inert, e.g., PTFE with a 0.22 μm pore size)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

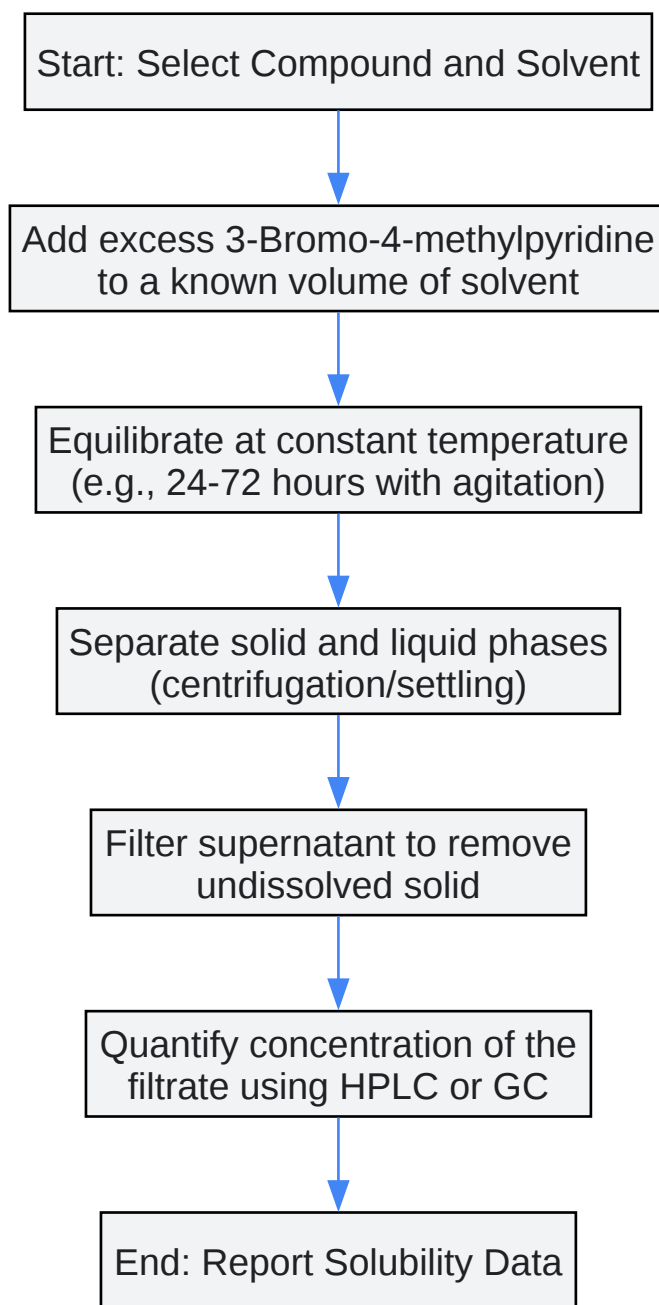
Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of **3-Bromo-4-methylpyridine** to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
- **Equilibration:** Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

- Filtration: Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high concentration measurements.
- Quantification:
 - Prepare a series of standard solutions of **3-Bromo-4-methylpyridine** of known concentrations in the same solvent.
 - Analyze both the filtered sample and the standard solutions using a calibrated HPLC or GC method.
 - Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
 - Determine the concentration of **3-Bromo-4-methylpyridine** in the filtered sample by interpolating its analytical signal on the calibration curve.
- Data Reporting: Report the solubility as the average of multiple determinations in units such as g/100 mL or mol/L at the specified temperature.

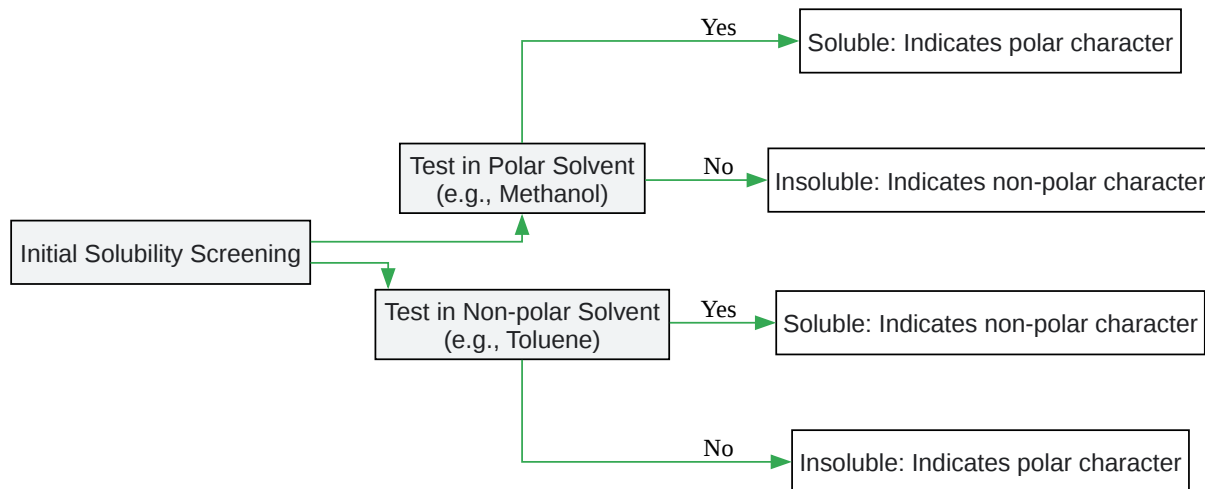
Logical and Experimental Workflows

To aid researchers in their experimental design, the following diagrams, generated using Graphviz, illustrate logical workflows for solubility assessment.



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Caption: Experimental workflow for determining equilibrium solubility.



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Caption: Logical deductions from solubility in different solvent types.

Conclusion

While quantitative solubility data for **3-Bromo-4-methylpyridine** remains a gap in the current literature, this technical guide provides the necessary qualitative information and a robust experimental framework for its determination. The provided protocols and logical workflows are designed to assist researchers in accurately assessing the solubility of this important chemical intermediate, thereby facilitating its effective application in research and development.

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